Coccinilactone B
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Overview
Description
Coccinilactone B is a lanostane-type triterpenoid compound isolated from the roots of the plant Kadsura coccinea. It is part of a group of compounds known for their diverse biological activities, including anti-tumor, anti-HIV, and antioxidant effects . The molecular formula of this compound is C₃₀H₄₆O₃, and it has a molecular weight of 454.684 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coccinilactone B involves complex organic reactions, typically starting from simpler triterpenoid precursors. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. general steps include oxidation, reduction, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its extraction primarily from natural sources. The roots of Kadsura coccinea are harvested, and the compound is isolated using solvent extraction followed by chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Coccinilactone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Coccinilactone B has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-HIV activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Coccinilactone B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For instance, its anti-tumor activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Coccinilactone B is compared with other lanostane-type triterpenoids such as:
- Coccinone A
- Coccinone B
- Coccinone C
- Coccinone D
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological effects it exhibits .
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2S,8R,11S,12S,15R,16R)-2,7,7,12,16-pentamethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-6-oxatetracyclo[9.7.0.02,8.012,16]octadec-1(18)-en-5-one |
InChI |
InChI=1S/C30H46O3/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)33-26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,17,20,22,24-25H,9-11,13-16,18H2,1-8H3/t20-,22-,24-,25+,28-,29-,30+/m1/s1 |
InChI Key |
XBUGEWAGQYVNMD-CWIFRZCHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)OC4(C)C)C)C)C |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)OC4(C)C)C)C)C |
Origin of Product |
United States |
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